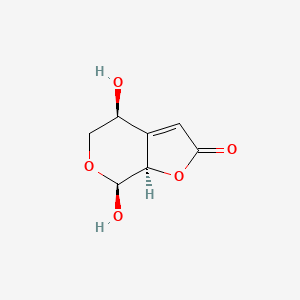
Karrikin 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Karrikin 11 is a member of the karrikin family, a group of butenolide compounds found in the smoke of burning plant material. These compounds are known for their ability to stimulate seed germination and influence various developmental processes in plants.
準備方法
Karrikins, including Karrikin 11, are typically produced through the pyrolysis of plant material. This process involves the combustion of carbohydrates, such as cellulose, which leads to the formation of karrikins . In industrial settings, karrikins can be synthesized using ultra-high performance liquid chromatography-tandem mass spectrometry to quantify and isolate the compounds from smoke water . Biochars, which are prepared by commercial-scale pyrolysis technologies, also contain karrikins and can be used to stimulate seed germination .
化学反応の分析
Karrikin 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. The precise chemical reactions involved in the formation of karrikins from plant material are not fully understood, but they require oxygen and high temperatures . Common reagents used in these reactions include nitric oxide and other oxidizing agents. The major products formed from these reactions are butenolide compounds, which are essential for the biological activity of karrikins .
科学的研究の応用
Karrikin 11 has a wide range of scientific research applications. In plant biology, it is used to study seed germination, seedling photomorphogenesis, and root system architecture . Karrikins also play a role in improving plant performance under abiotic stress conditions, such as salinity, drought, and heavy metal exposure . In agriculture, karrikins are used to promote the restoration of burned ecosystems by stimulating the germination of fire-following species .
作用機序
The mechanism of action of Karrikin 11 involves its perception by the KARRIKIN INSENSITIVE2 receptor in plants . This receptor is an alpha/beta-fold hydrolase that transduces the karrikin signal to the F-box protein MAX2, which degrades various growth-repressing proteins . This signaling pathway stimulates seed germination and seedling photomorphogenesis. Karrikins mimic an unidentified endogenous compound that has roles in seed germination and early plant development, and they interact with other plant hormones, such as strigolactones .
類似化合物との比較
Karrikin 11 is similar to other karrikins, such as Karrikin 1, Karrikin 2, Karrikin 3, and Karrikin 4 . These compounds share a butenolide structure and are derived from the combustion of plant material. this compound is unique in its specific biological activity and its ability to stimulate seed germination in certain plant species. Karrikins are also related to strigolactones, another class of butenolides that regulate plant growth and development . The primary difference between karrikins and strigolactones is their source and specific biological functions.
特性
分子式 |
C7H8O5 |
|---|---|
分子量 |
172.13 g/mol |
IUPAC名 |
(4S,7S,7aR)-4,7-dihydroxy-4,5,7,7a-tetrahydrofuro[2,3-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-4-2-11-7(10)6-3(4)1-5(9)12-6/h1,4,6-8,10H,2H2/t4-,6-,7+/m1/s1 |
InChIキー |
RUJWBBAVRBNHNV-QXRNQMCJSA-N |
異性体SMILES |
C1[C@H](C2=CC(=O)O[C@H]2[C@H](O1)O)O |
正規SMILES |
C1C(C2=CC(=O)OC2C(O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


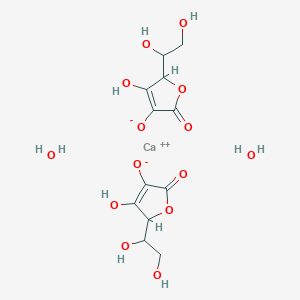
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
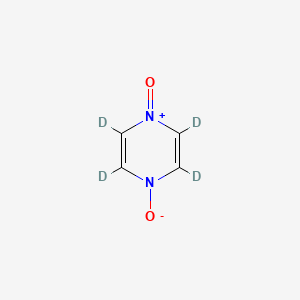

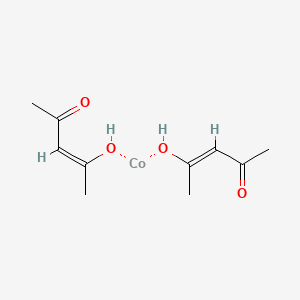
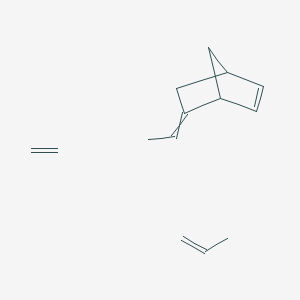
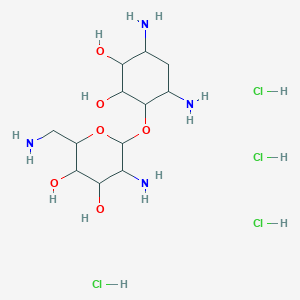
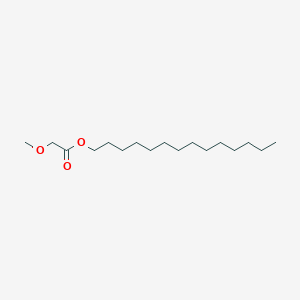
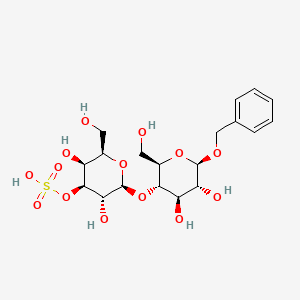

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

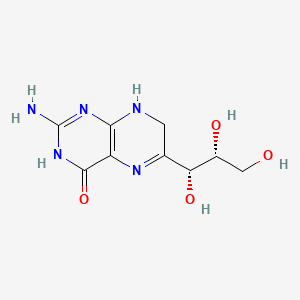
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
